Cas no 1175791-13-5 (1175791-13-5)

1175791-13-5は、高純度の有機化合物であり、医薬品中間体や機能性材料の合成において重要な役割を果たします。この化合物は、特異的な分子構造を持ち、高い反応性と選択性を備えているため、複雑な化学変換プロセスにおいて優れた性能を発揮します。特に、触媒反応や不斉合成の分野で有用性が確認されており、研究開発や工業生産における応用が期待されています。安定性に優れ、取り扱いが比較的容易である点も特徴です。

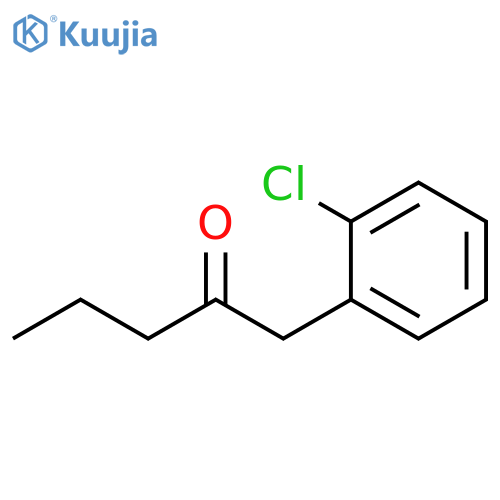

1175791-13-5 structure

商品名:1175791-13-5

CAS番号:1175791-13-5

MF:C11H13ClO

メガワット:196.673322439194

CID:5576651

1175791-13-5 化学的及び物理的性質

名前と識別子

-

- 1-(2-CHLOROPHENYL)PENTAN-2-ONE

- 1-(2-CHLOROPHENYL)-2-PENTANONE

- 2-Pentanone, 1-(2-chlorophenyl)-

- 1175791-13-5

-

- インチ: 1S/C11H13ClO/c1-2-5-10(13)8-9-6-3-4-7-11(9)12/h3-4,6-7H,2,5,8H2,1H3

- InChIKey: CRBRQNAGCNUPEZ-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=CC=C1Cl)C(=O)CCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

じっけんとくせい

- 密度みつど: 1.087±0.06 g/cm3(Predicted)

- ふってん: 272.1±15.0 °C(Predicted)

1175791-13-5 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AX67420-5g |

1-(2-Chlorophenyl)pentan-2-one |

1175791-13-5 | 97% | 5g |

$2831.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758930-1g |

1-(2-Chlorophenyl)pentan-2-one |

1175791-13-5 | 97% | 1g |

¥4321.00 | 2024-08-09 | |

| A2B Chem LLC | AX67420-1g |

1-(2-Chlorophenyl)pentan-2-one |

1175791-13-5 | 97% | 1g |

$1205.00 | 2024-04-20 |

1175791-13-5 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

1175791-13-5 (1175791-13-5) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量